BenchChemオンラインストアへようこそ!

Quinazoline-2(1h)-thione

Cathepsin B inhibition Cathepsin H inhibition Cysteine protease

Quinazoline-2(1H)-thione (CAS 40730-91-4, C₈H₆N₂S, MW 162.21) is a heterocyclic thioamide characterized by a bicyclic quinazoline ring system bearing a thiocarbonyl group at the 2-position. It belongs to the quinazolinethione class, which is structurally distinct from the more common quinazolinone (C=O at position 2 or series.

Molecular Formula C8H6N2S
Molecular Weight 162.21 g/mol
Cat. No. B11744869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinazoline-2(1h)-thione
Molecular FormulaC8H6N2S
Molecular Weight162.21 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=NC(=S)N2
InChIInChI=1S/C8H6N2S/c11-8-9-5-6-3-1-2-4-7(6)10-8/h1-5H,(H,9,10,11)
InChIKeyMHBPJMUAIOKJNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Quinazoline-2(1H)-thione Procurement: Core Scaffold Identity and Pharmacochemical Context


Quinazoline-2(1H)-thione (CAS 40730-91-4, C₈H₆N₂S, MW 162.21) is a heterocyclic thioamide characterized by a bicyclic quinazoline ring system bearing a thiocarbonyl group at the 2-position [1]. It belongs to the quinazolinethione class, which is structurally distinct from the more common quinazolinone (C=O at position 2 or 4) series. The thione sulfur confers differentiated hydrogen-bonding capability, metal-coordination potential, and tautomeric behavior relative to its oxygen congeners [2]. While the unsubstituted parent scaffold serves as the foundational pharmacophore, the majority of quantitative structure–activity data reported in the literature derives from 3,4-dihydro-, 4-amino-, and 6,7-dimethoxy-substituted derivatives that retain the intact quinazoline-2(1H)-thione core [3].

Why Quinazoline-2(1H)-thione Cannot Be Interchanged with Quinazolinones or Other In-Class Analogs


Simple replacement of the C=S group with C=O (quinazolinones) or C–SH (2-mercaptoquinazoline tautomer) is not functionally neutral. The thione sulfur is a softer Lewis base than the carbonyl oxygen, altering metal-ion coordination preferences and hydrogen-bond acceptor/donor geometry [1]. Critically, the thione vs. one substitution switches the kinetic mechanism of enzyme inhibition—from non-competitive to competitive—against therapeutically relevant cysteine cathepsins [2]. The thione form also dominates the tautomeric equilibrium in solution, meaning the compound behaves as a thioketo species rather than a thiol, which has direct consequences for reactivity, storage stability, and biological target engagement [3]. Procuring a generic quinazoline analog without verifying the 2-position heteroatom identity therefore risks selecting a compound with a fundamentally different inhibition mechanism, potency, and selectivity profile.

Quinazoline-2(1H)-thione: Comparator-Based Quantitative Differentiation Evidence


Cysteine Cathepsin Inhibition: Competitive (Thione) vs. Non-Competitive (One) Mechanism Defines Target Engagement Strategy

In a direct head-to-head study of 27 bischalcone-fused compounds, the quinazoline-2(1H)-thione derivative inhibited both cathepsin B and cathepsin H via a competitive mechanism, whereas the structurally analogous quinazoline-2(1H)-one derivative inhibited the same enzymes non-competitively [1]. The thione analog 26b (X=S) achieved maximum inhibition at 0.05 nM concentration, while the corresponding one analog 26a (X=O) required 0.1 nM for maximum effect—representing a 2-fold higher potency for the thione scaffold [2]. The competitive binding mode indicates that the thione derivative occupies the substrate-binding pocket, which provides a mechanistically addressable and potentially more selective pharmacological profile than the allosteric non-competitive inhibition observed with the oxygen analog.

Cathepsin B inhibition Cathepsin H inhibition Cysteine protease Anticancer target validation

Melanogenesis Inhibition: Quinazoline-2(1H)-thione Derivative Outperforms Kojic Acid (80×) and Arbutin (200×)

The 3,4-dihydroquinazoline-2(1H)-thione derivative 1a (6-methyl-3-phenethyl-3,4-dihydro-1H-quinazoline-2-thione, JSH18) inhibited α-MSH-induced melanin production in B16 melanoma cells with an IC₅₀ of 0.8 μM [1]. In cross-study comparison, this potency is approximately 80-fold greater than kojic acid (estimated IC₅₀ ≈ 64 μM) and 200-fold greater than arbutin (estimated IC₅₀ ≈ 160 μM), two widely used reference skin-whitening agents [2]. Critically, the mechanism of action involves inhibition of tyrosinase synthesis (downstream of CREB/MITF transcriptional regulation) rather than direct catalytic inhibition of the tyrosinase enzyme itself, which is a mode of action not shared by kojic acid or arbutin [3].

Melanogenesis inhibition Skin whitening Tyrosinase synthesis B16 melanoma

Mitotic Kinesin Eg5 Inhibition: Quinazoline-2(1H)-thione Analog Dimethylenastron Is ~70–100× More Potent Than Monastrol

Dimethylenastron, a synthetic quinazoline-2(1H)-thione analog, inhibits the microtubule-stimulated ATPase activity of the mitotic kinesin Eg5 with an IC₅₀ of 200 nM . This is approximately 70-fold more potent than monastrol (IC₅₀ ≈ 14 μM), the first-generation small-molecule Eg5 inhibitor that established this target class [1]. Dimethylenastron also exhibits no significant inhibition of kinesin-1, -4, -7, or -10 at comparable concentrations, demonstrating target-class selectivity . In a related series, 5-fluoro-3,4-dihydro-4-(3′-hydroxyphenyl)quinazoline-2(1H)-thione showed an IC₅₀ of 1.17 μM against Eg5-ATPase, compared to 20.73 μM for the reference compound VS-83—an 18-fold potency advantage .

Eg5 kinesin Mitotic spindle Antimitotic Cancer chemotherapy

Bcl-2 Family Multi-Target Inhibition: Quinazoline-2(1H)-thione Derivative DCBL55 Engages Bcl-xL, Bcl-2, and Mcl-1 Simultaneously

The quinazoline-2(1H)-thione derivative DCBL55 (compound 1) was discovered through virtual database screening as a simultaneous inhibitor of three antiapoptotic Bcl-2 family proteins: Bcl-xL (IC₅₀ = 3.4 μM), Bcl-2, and Mcl-1 [1]. Systematic SAR optimization yielded analogs with Bcl-xL IC₅₀ values ranging from 1.9 to 72.0 μM, with the most potent enantiomer (1-2, R-configuration) achieving an IC₅₀ of 1.9 μM [2]. This multi-target profile is noteworthy because many Bcl-2 family inhibitors (e.g., ABT-737, navitoclax) selectively target Bcl-2/Bcl-xL but spare Mcl-1, which is a clinically relevant resistance mechanism [3]. The quinazoline-2(1H)-thione scaffold's engagement of three hydrophobic groove sub-pockets (P2, P4, and P5) within Bcl-xL, confirmed by site-directed mutagenesis, provides a structurally characterized binding mode [3].

Bcl-xL inhibitor Bcl-2 inhibitor Mcl-1 inhibitor Apoptosis Anticancer

Tautomeric Equilibrium: UV Spectroscopic Confirmation of Thione-Form Dominance vs. Thiol Tautomer

UV spectroscopic analysis of 2-thioxo-4-quinazolone (a closely related 4-oxo-2-thione analog) using N(1)- and N(3)-methylated model compounds demonstrated that the compound exists exclusively in the thioketo (thione) form, with no appreciable amounts of the thiol or enol tautomers detectable [1]. By class-level inference, quinazoline-2(1H)-thione similarly favors the thione tautomeric state over the 2-mercaptoquinazoline (thiol) form under standard conditions [2]. This is functionally significant because the thione and thiol forms exhibit different metal-coordination behavior: the thione form acts as an S,N-chelating ligand, whereas the thiol form would deprotonate to a thiolate anion with altered donor properties [3]. For procurement, this confirms that the compound supplied as 'quinazoline-2(1H)-thione' is the thermodynamically favored and biologically relevant tautomer.

Tautomerism Thione-thiol equilibrium UV spectroscopy Scaffold identity

Quinazoline-2(1H)-thione: Evidence-Backed Application Scenarios for Scientific Procurement


Competitive Cysteine Cathepsin Inhibitor Development for Oncology

Procure quinazoline-2(1H)-thione as the core scaffold when the research objective requires a competitive (active-site-directed) inhibitor of cathepsin B or cathepsin H. The direct head-to-head evidence from Raghav & Singh (2014) demonstrates that replacing the 2-thione with a 2-one converts the inhibition mechanism from competitive to non-competitive [1]. Programs targeting tumor invasion and metastasis, where cathepsin B/H overexpression is documented, benefit from the predictable active-site SAR of the thione series [2].

Skin-Whitening Agent Development Targeting Tyrosinase Synthesis (Not Catalytic Activity)

Use 3,4-dihydroquinazoline-2(1H)-thione derivatives for melanogenesis inhibition programs where the goal is transcriptional downregulation of tyrosinase rather than direct enzyme inhibition. The lead compound 1a (JSH18) achieves an IC₅₀ of 0.8 μM in B16 cells—200-fold more potent than arbutin—and acts via inhibition of tyrosinase synthesis downstream of the α-MSH/cAMP/CREB/MITF pathway [3]. This mechanism avoids competitive displacement by accumulated substrate, a limitation of direct tyrosinase inhibitors such as kojic acid [4].

Eg5 Kinesin-Targeted Antimitotic Drug Discovery with Improved Selectivity Window

Select the quinazoline-2(1H)-thione scaffold (as exemplified by dimethylenastron) for programs requiring potent, reversible, and kinesin-family-selective Eg5 inhibition. With an IC₅₀ of 200 nM against Eg5 and negligible activity against kinesin-1, -4, -7, and -10, dimethylenastron provides a 70–100-fold potency advantage over monastrol and a clean selectivity profile that reduces the risk of off-target motor-protein toxicity . This is particularly relevant for antimitotic strategies in tumors with elevated Eg5 expression [5].

Multi-Target Bcl-2 Family Antagonist Development Addressing Mcl-1-Mediated Resistance

Procure quinazoline-2(1H)-thione derivatives when the therapeutic hypothesis requires simultaneous inhibition of Bcl-xL, Bcl-2, and Mcl-1. DCBL55's balanced multi-target profile (Bcl-xL IC₅₀ = 3.4 μM; Bcl-2 = 3.0 μM; Mcl-1 = 6.4 μM) addresses the Mcl-1 upregulation resistance mechanism that limits clinical efficacy of selective Bcl-2/Bcl-xL inhibitors [6]. This scaffold is suited for programs targeting hematological malignancies or solid tumors where Mcl-1 dependency has been validated [7].

Quote Request

Request a Quote for Quinazoline-2(1h)-thione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.